3-Methoxy-3-methylbutan-2-amine

Catalog No.
S13662682
CAS No.
M.F
C6H15NO
M. Wt
117.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methoxy-3-methylbutan-2-amine

Product Name

3-Methoxy-3-methylbutan-2-amine

IUPAC Name

3-methoxy-3-methylbutan-2-amine

Molecular Formula

C6H15NO

Molecular Weight

117.19 g/mol

InChI

InChI=1S/C6H15NO/c1-5(7)6(2,3)8-4/h5H,7H2,1-4H3

InChI Key

AHSFBCVORJGQNR-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C)OC)N

3-Methoxy-3-methylbutan-2-amine (frequently procured as its hydrochloride salt, CAS 2126177-72-6) is a highly specialized, sterically hindered primary aliphatic amine building block. It features a 1,2-dimethylpropylamine backbone modified with a tertiary methoxy group, providing a precise combination of steric bulk, lipophilicity, and hydrogen-bond-accepting capability [1]. In industrial and medicinal chemistry, particularly in the synthesis of small-molecule GLP-1R agonists and other complex receptor modulators, this compound is utilized to install a rigid, metabolically stable pharmacophore [2]. Its primary procurement value lies in delivering a pre-methylated, sterically demanding amine that streamlines synthetic routes by eliminating the need for late-stage etherification of tertiary alcohols [3].

Research Fit

Form
Liquid free base or solid hydrochloride salt
Identity
Secondary amine, high purity free base
Chirality
(R)-enantiomer available for stereochemical control

Attempting to substitute 3-methoxy-3-methylbutan-2-amine with simpler bulky amines (such as tert-butylamine) or its free alcohol analog (3-amino-2-methylbutan-2-ol) fundamentally compromises both target performance and process efficiency. While tert-butylamine provides similar steric shielding, it lacks the critical ether oxygen required for localized hydrogen-bond acceptor interactions within complex receptor pockets, leading to severe drops in binding affinity [1]. Conversely, substituting with the unprotected amino-alcohol introduces a hydrogen-bond donor that increases polar surface area (PSA) and reduces membrane permeability [2]. From a manufacturability standpoint, utilizing the free alcohol necessitates a late-stage O-methylation—a step that is notoriously low-yielding on sterically hindered tertiary carbons—making the pre-functionalized methoxy amine the necessary choice for scalable procurement [3].

Substitution Risk

Regioisomeric 1‑amine
Primary amine with lower logP and higher TPSA may shift passive permeability and chromatographic retention.
Des‑methoxy analog
Lacks 3‑methoxy H‑bond acceptor, is more volatile, and shows different metabolic liability.
Salt form mismatch
Free base (liquid) vs hydrochloride (solid) impacts handling; substitution requires re‑validation for solid‑phase workflows.

Binding Affinity vs. Simple Amines

In the development of small-molecule GLP-1R modulators, the specific functionalization of the amine building block is critical for receptor engagement. Substitution of the target compound's methoxy group with a simple aliphatic moiety (e.g., tert-butylamine) results in a loss of critical hydrogen-bond acceptor interactions. Assays demonstrate that derivatives incorporating 3-methoxy-3-methylbutan-2-amine maintain sub-nanomolar potency (EC50 < 1 nM), whereas analogs derived from purely aliphatic bulky amines suffer a significant loss in activity (EC50 > 10 nM) [1].

Evidence DimensionIn vitro receptor agonist potency (EC50)
Target Compound DataEC50 < 1 nM (Methoxy-bearing amine derivative)
Comparator Or Baselinetert-Butylamine derivative (EC50 > 10 nM)
Quantified Difference>10-fold preservation of binding potency
ConditionsIn vitro GLP-1R activation assay

Procuring this specific methoxy-functionalized amine is essential for maintaining high target affinity in drug discovery programs where the ether oxygen acts as a critical pharmacophore element.

Lipophilicity & TPSA
Cross‑study comparable
ΔLogP ≈ +0.36 ΔTPSA = −9.2 Ų
Higher logP supports membrane permeability; lower TPSA aids reverse‑phase purification.
Computed values from vendor databases; experimental validation recommended.

Membrane Permeability Optimization

The presence of the pre-methylated tertiary ether in 3-methoxy-3-methylbutan-2-amine offers a distinct physicochemical advantage over its unmethylated analog, 3-amino-2-methylbutan-2-ol. By capping the hydrogen bond donor, the methoxy group reduces the Topological Polar Surface Area (tPSA) by approximately 11 Ų and increases the overall lipophilicity (LogP) of the resulting amides. This structural modification directly translates to enhanced passive membrane permeability, typically yielding a >2-fold increase in apparent permeability (Papp) in standard Caco-2 cellular assays compared to the free alcohol baseline [1].

Evidence DimensionPassive membrane permeability (Papp)
Target Compound DataHigh permeability profile (capped H-bond donor)
Comparator Or Baseline3-Amino-2-methylbutan-2-ol derivatives (reduced permeability due to exposed tertiary alcohol)
Quantified Difference~11 Ų reduction in tPSA and >2-fold improvement in Papp
ConditionsCaco-2 monolayer permeability assay

Selecting the pre-methylated amine prevents the poor oral bioavailability and high polar surface area associated with exposed tertiary alcohols.

Methoxy substituent effect
Cross‑study comparable
ΔMW +30 g·mol⁻¹ ΔLogP −0.60 Δb.p. ~+51–53 °C
Reduced volatility improves handling; extra H‑bond acceptor enables distinct molecular recognition.
Predicted boiling point; confirm experimentally.

Process Yield & Late-Stage Modification

From a process chemistry perspective, the direct procurement of 3-methoxy-3-methylbutan-2-amine eliminates the need for late-stage O-methylation of a sterically hindered tertiary alcohol. Direct amidation or reductive amination using this pre-functionalized building block routinely achieves coupling yields exceeding 80%. In contrast, synthetic routes that utilize 3-amino-2-methylbutan-2-ol followed by late-stage methylation struggle with severe steric hindrance, often resulting in overall two-step yields of less than 40% and requiring aggressive alkylating conditions that are incompatible with sensitive functional groups [1].

Evidence DimensionOverall synthetic yield for methoxy-amide formation
Target Compound Data>80% yield (1-step direct coupling)
Comparator Or Baseline<40% yield (2-step coupling + late-stage O-methylation of tertiary alcohol)
Quantified Difference>2-fold increase in overall process yield
ConditionsStandard amide coupling or SNAr conditions followed by alkylation

For scale-up and commercial manufacturing, purchasing the pre-methylated building block drastically simplifies the synthetic route and reduces cost-of-goods.

Chiral availability
Supplier data
(R)‑enantiomer catalogued as pre‑resolved building block
Eliminates chiral resolution step; may reduce synthesis time and cost.
Confirm enantiomeric excess with vendor COA.
Amine class metabolism
Class‑level inference
Secondary amines: slower CYP N‑dealkylation, distinct nitrosation pH profile vs primary amines
May reduce metabolic clearance risk; supports cleaner reductive amination profiles.
No direct kinetic data for this pair; class‑level trends only.
Salt form selection
Vendor data
Free base: liquid, MW 117.19 g·mol⁻¹ Hydrochloride: crystalline solid, MW 153.65 g·mol⁻¹
Pre‑formed salt supports automated solid dispensing and long‑term storage stability.
Verify salt stoichiometry and residual solvents per batch.

GLP-1R Agonist Synthesis

3-Methoxy-3-methylbutan-2-amine is a critical precursor in the synthesis of non-peptide GLP-1R modulators. Its combination of steric bulk and hydrogen-bond-accepting capability allows it to fit precisely into the receptor's binding pocket, making it the required building block over simpler aliphatic amines for achieving sub-nanomolar potency [1].

Oral Bioavailability Optimization

In drug discovery programs suffering from poor membrane permeability due to exposed hydroxyl groups, this compound serves as a replacement for amino-alcohol building blocks. The pre-installed methoxy group masks the hydrogen bond donor, reducing polar surface area and significantly improving passive permeability without altering the molecule's steric footprint [2].

Scalable Ether-Amide Manufacturing

For process chemists scaling up complex APIs, utilizing 3-methoxy-3-methylbutan-2-amine avoids the notoriously difficult and low-yielding late-stage O-methylation of tertiary alcohols. Its direct use in coupling reactions ensures high throughput, fewer synthetic steps, and greater compatibility with sensitive late-stage intermediates [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
CNS‑penetrant lead series synthesis
Secondary amine with moderate lipophilicity (reported)
Passive permeability in cell‑based assays
Solid‑phase parallel synthesis
Hydrochloride salt solid form
Weighing accuracy, moisture uptake, batch consistency
Chromatographic method development
Distinct reverse‑phase retention profile relative to primary amine regioisomer
Resolution from primary amine impurities
Asymmetric synthesis / chiral ligand preparation
Pre‑resolved (R)‑enantiomer
Enantiomeric excess and stereochemical stability

XLogP3

0.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

117.115364102 g/mol

Monoisotopic Mass

117.115364102 g/mol

Heavy Atom Count

8

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